Adipiplon
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Overview
Description
Adipiplon is a nonbenzodiazepine anxiolytic drug developed by Neurogen Corporation. It is known by the developmental code name NG2-73. This compound is structurally distinct from benzodiazepine drugs but has similar effects. It is a subtype-selective GABA A receptor partial agonist, which binds preferentially to the α3 subtype .
Preparation Methods
The synthetic routes and reaction conditions for Adipiplon are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving the formation of a triazolopyrimidine core structure, which is then functionalized with various substituents to achieve the final product .
Chemical Reactions Analysis
Adipiplon undergoes various types of chemical reactions, including:
Reduction: Reduction reactions are also possible, but detailed information is limited.
Substitution: This compound can participate in substitution reactions, particularly involving the imidazole and pyridine rings.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Adipiplon has been investigated for various scientific research applications, including:
Chemistry: this compound serves as a model compound for studying the synthesis and reactivity of triazolopyrimidine derivatives.
Biology: this compound is used in research to understand the role of GABA A receptors in the central nervous system.
Medicine: This compound has been researched as a potential medication for the treatment of anxiety, insomnia, and schizophrenia
Mechanism of Action
Adipiplon exerts its effects by acting as a partial agonist at the GABA A receptor, specifically binding to the α3 subtype. This binding enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The molecular targets and pathways involved include the modulation of chloride ion channels, which results in hyperpolarization of neurons and reduced neuronal excitability .
Comparison with Similar Compounds
Adipiplon is unique in its high selectivity for the α3 subtype of the GABA A receptor, with little affinity for the α1, α2, or α5 subtypes. This distinguishes it from other nonbenzodiazepine anxiolytics, such as:
Alpidem: Selective for α3 over α2 but has moderate affinity for α1.
Zolpidem: Selective for α1 over other subtypes.
Eszopiclone: Non-selective and binds to multiple GABA A receptor subtypes
This compound’s high selectivity for the α3 subtype makes it a promising candidate for the development of anxiolytic drugs with fewer side effects compared to other nonbenzodiazepine anxiolytics.
Properties
CAS No. |
840486-93-3 |
---|---|
Molecular Formula |
C18H18FN7 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
7-[[2-(3-fluoropyridin-2-yl)imidazol-1-yl]methyl]-2-methyl-8-propyl-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C18H18FN7/c1-3-5-13-15(22-11-26-17(13)23-12(2)24-26)10-25-9-8-21-18(25)16-14(19)6-4-7-20-16/h4,6-9,11H,3,5,10H2,1-2H3 |
InChI Key |
UAMAIHOEGLEXSV-UHFFFAOYSA-N |
SMILES |
CCCC1=C(N=CN2C1=NC(=N2)C)CN3C=CN=C3C4=C(C=CC=N4)F |
Canonical SMILES |
CCCC1=C(N=CN2C1=NC(=N2)C)CN3C=CN=C3C4=C(C=CC=N4)F |
Appearance |
Solid powder |
840486-93-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-((2-(3-fluoropyridin-2-yl)-1H-imidazol-1-yl)methyl)-2-methyl-8-propyl-(1,2,4)triazolo(1,5-c)pyrimidine adipiplon NG2-73 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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